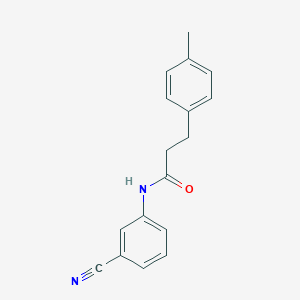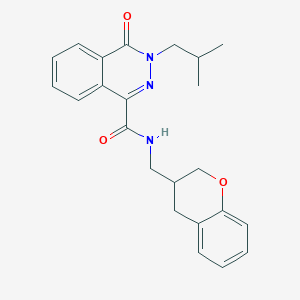
N-(3-cyanophenyl)-3-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-3-(4-methylphenyl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a synthetic compound that belongs to the class of amides and is used as a research tool to study the nervous system and pain perception.
Mécanisme D'action
CPP acts as a competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and the NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, CPP inhibits the transmission of pain signals and modulates the activity of the nervous system.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the sensitivity to pain stimuli and to inhibit the development of tolerance to analgesics. CPP has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In addition, CPP has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. It is also relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, there are also some limitations to its use in lab experiments. CPP has been shown to have some toxic effects in vitro, and its long-term effects on the nervous system are not well understood. In addition, the use of CPP in human studies is limited due to its potential side effects.
Orientations Futures
There are several future directions for the use of CPP in scientific research. One area of interest is the development of new drugs that target the NMDA receptor for the treatment of chronic pain and other neurological disorders. CPP could also be used to study the role of the NMDA receptor in the development of addiction and withdrawal symptoms. In addition, CPP could be used to study the effects of chronic pain on the nervous system and to develop new strategies for pain management.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 3-cyanobenzaldehyde with 4-methylacetophenone in the presence of ammonium acetate and acetic acid. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of CPP is around 60-70%, and the purity can be determined by using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
CPP is widely used as a research tool to study pain perception and the nervous system. It is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. CPP has been used in various animal models to study the mechanisms of chronic pain and the development of tolerance to analgesics. It has also been used to study the role of the NMDA receptor in learning and memory.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-3-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13-5-7-14(8-6-13)9-10-17(20)19-16-4-2-3-15(11-16)12-18/h2-8,11H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGFOVOAOWCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)
![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)
![N,N-dimethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7545881.png)

![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)
![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)
![7-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7545904.png)
![N-butan-2-yl-2-[[4-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7545910.png)
![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7545913.png)

![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)

![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)